N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-24(20-10-9-18-7-3-4-8-19(18)15-20)25-11-14-30-23-21(16-28-30)22(26-17-27-23)29-12-5-1-2-6-13-29/h3-4,7-10,15-17H,1-2,5-6,11-14H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZCTZPQHZPEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Azepan ring : A seven-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in inhibiting various kinases.
- Naphthamide moiety : Enhances lipophilicity and potential interactions with biological targets.
The molecular formula for this compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 306.37 g/mol.
This compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. The following points summarize its mechanism:
- Target Kinases : The compound has shown activity against Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (SYK), which are crucial in regulating the cell cycle and inflammatory responses, respectively.
- Biochemical Pathways : By inhibiting these kinases, the compound modulates key signaling pathways that influence cell proliferation and survival. This can lead to potential therapeutic effects in cancer and autoimmune diseases .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- Antiproliferative Effects : In various cancer cell lines, the compound has been shown to inhibit cell proliferation effectively. For instance, studies indicate that it can induce apoptosis in cancer cells by disrupting the cell cycle at the G1/S transition phase due to CDK2 inhibition .
- Anti-inflammatory Properties : The inhibition of SYK may confer anti-inflammatory effects, making it a candidate for treating diseases characterized by excessive inflammation .
Case Studies
Several case studies highlight the compound's potential applications:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to its ability to induce apoptosis through kinase inhibition .
- Neurodegenerative Diseases : Research suggests potential efficacy in models of neurodegeneration, where modulation of SYK activity may protect neuronal cells from apoptosis induced by pathological conditions associated with diseases like Alzheimer's.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature from the naphthamide component.
- Metabolism : The compound is likely metabolized through hepatic pathways involving cytochrome P450 enzymes, although specific metabolic pathways require further elucidation.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| F0679-0009 | Pyrazolo[3,4-d]pyrimidine derivative | CDK2 inhibitor; anticancer |
| 5-[2-(azepan-1-yl)-2-oxoethyl]-1H-pyrazolo[3,4-d]pyrimidin | Similar kinase inhibition | Antiproliferative effects |
| Pyrido[2,3-d]pyrimidin | Antimicrobial properties | Diverse biological activities |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidin core is conserved across analogs, but substituent diversity drives functional differences:
Key Observations :
- Azepan vs. Smaller Amines: The seven-membered azepan ring in the target compound may confer conformational flexibility compared to six-membered piperazine (e.g., in ) or dimethylamino groups .
- Naphthamide vs.
- Thio vs. Oxygen Linkers : Thioether-containing analogs () exhibit distinct electronic properties and hydrogen-bonding capabilities compared to oxygen-based linkers .
Physicochemical and Spectral Data
- Melting Points: The chromenone derivative () exhibits a high melting point (302–304°C), indicative of strong crystalline packing forces, whereas naphthamide analogs may display lower melting points due to bulkier substituents .
- Spectroscopic Characterization : All compounds in were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming structural integrity .
Hypothetical Pharmacological Implications
- Fluorine Substituents (): Improve metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
- Chromenone Moieties (): May confer anti-angiogenic or anti-inflammatory activity, as seen in flavone derivatives .
- Piperazine Linkers (): Enhance solubility and enable targeting of G-protein-coupled receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
